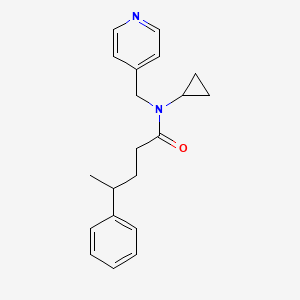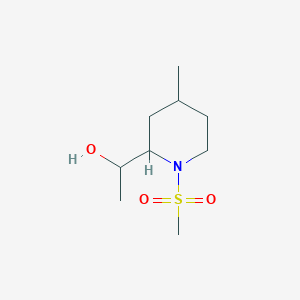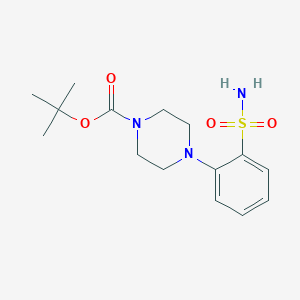![molecular formula C15H20N4O3S2 B6974692 1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6974692.png)
1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol typically involves multiple steps. One common method starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-hydroxypiperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with DNA, inhibiting its replication and thereby exerting cytotoxic effects on cancer cells. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.
5-Phenyl-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with antimicrobial properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: Known for its antifungal and antibacterial activities.
Uniqueness
1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol is unique due to its specific structural features, such as the presence of both a sulfonyl group and a piperidin-4-ol moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-11-17-18-15(23-11)10-16-12-3-2-4-14(9-12)24(21,22)19-7-5-13(20)6-8-19/h2-4,9,13,16,20H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIHOWBMVZMKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-4-[1-[(2-methyltetrazol-5-yl)methyl]piperidin-3-yl]pyrimidine](/img/structure/B6974609.png)

![2-[[4-fluoro-N-[(2-fluorophenyl)methyl]anilino]methyl]pyrimidin-4-amine](/img/structure/B6974622.png)
![2-[(N-benzyl-4-methoxyanilino)methyl]pyrimidin-4-amine](/img/structure/B6974627.png)
![[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,3-dihydrochromen-4-yl]methanol](/img/structure/B6974630.png)
![2-[(N-benzyl-3-ethynylanilino)methyl]pyrimidin-4-amine](/img/structure/B6974635.png)

![N-[2-(6-methoxypyridin-2-yl)ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6974644.png)
![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B6974647.png)

![3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile](/img/structure/B6974675.png)

![3-cyclopropyl-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6974682.png)

